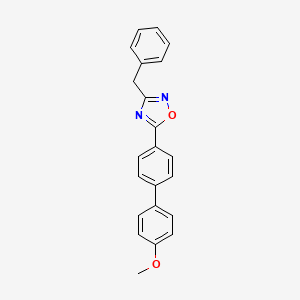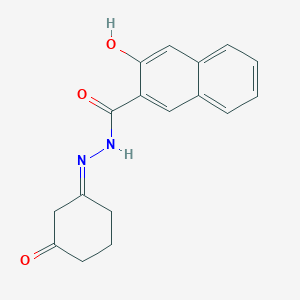![molecular formula C17H19N3O2 B5856252 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with a pyrazolopyrimidine core structure. It has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been suggested that the compound may interfere with viral replication by targeting viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one are still under investigation. However, it has been reported that the compound is well-tolerated in animal studies and does not exhibit any significant toxicity at therapeutic doses. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities at low concentrations. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities.
One of the limitations of using 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings. Another limitation is the lack of knowledge about its mechanism of action, which makes it challenging to design experiments to fully understand its effects.
Orientations Futures
There are many potential future directions for research on 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy in preclinical and clinical settings.
Another potential future direction is its use as an anti-inflammatory agent. Studies are underway to investigate its effects on various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the antiviral activity of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one warrants further investigation. Studies are needed to determine its efficacy against other viruses and to understand its mechanism of action against viral replication.
In conclusion, 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its efficacy in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of 6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide and ammonium acetate to yield the final compound. This method has been optimized to produce high yields of the compound and is widely used in research laboratories.
Applications De Recherche Scientifique
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities in preclinical studies. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Moreover, it has exhibited antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-5-14-10(2)18-16-15(11(3)19-20(16)17(14)21)12-6-8-13(22-4)9-7-12/h6-9,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVVGAIUCKRNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)

![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)





![2-[(4-carboxyphenoxy)methyl]-3-furoic acid](/img/structure/B5856281.png)